molecular formula C15H10Cl2O B8740435 2,6-Dichlorochalcone CAS No. 59826-46-9

2,6-Dichlorochalcone

Cat. No. B8740435
CAS RN: 59826-46-9
M. Wt: 277.1 g/mol
InChI Key: DBXDWKVTMRWZDM-UHFFFAOYSA-N
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Patent
US06462075B1

Procedure details

(31) (Canadian Journal of Chemistry. 1968 46, 1952-6). To a solution of 2,6-dichlorobenzaldehyde (1.75 g, 10.0 mmol) and acetophenone (1.20 g, 10.0 mmol) in 30.0 ml of methanol was added 4.4 ml of 40% sodium hydroxide in water at 10° C. After stirring for 3 hours at room temperature, a solid appeared and was filtered. The precipitate was recrystallized from methanol to afford 1.68 g (60.6%) of yellow needles: mp 84.5-85.3° C. (lit. mp 83° C. Kuck and Grutzmacher, Org. Mass. Spect. 1978, 13, 90-102). 1H NMR (250 MHz) δ 8.05-8.01 (m, 2H), 7.90-7.84 (d, 1H), 7.70-7.64 (d, 1H), 7.62-7.48 (m, 3H), 7.41-7.37 (d, 2H), 7.24-7.18 (dd, 1H); 13C NMR (62.7 MHz) 190.3, 139.0, 135.3 133.3 132.8, 130.7, 130.0, 129.0, 128.9 ppm.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
60.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=O.[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:13])[CH3:12].[OH-].[Na+]>CO.O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=[CH:12][C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
4.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C=CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 60.6%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.